(4-Chloro-2-methylphenyl) 2-chloro-5-nitrobenzoate
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Overview
Description
(4-Chloro-2-methylphenyl) 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C14H9Cl2NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenyl) 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with 4-chloro-2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylphenyl) 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Major Products
Nucleophilic Substitution: Products include substituted derivatives where the chlorine atoms are replaced by other functional groups.
Reduction: The major product is the corresponding amine derivative of the compound.
Scientific Research Applications
(4-Chloro-2-methylphenyl) 2-chloro-5-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylphenyl) 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: A related compound with similar structural features but different chemical properties and applications.
2-Chloro-5-nitrobenzoic acid: The parent acid used in the synthesis of (4-Chloro-2-methylphenyl) 2-chloro-5-nitrobenzoate.
Uniqueness
Its dual presence of chloro and nitro groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-chloro-2-methylphenyl) 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO4/c1-8-6-9(15)2-5-13(8)21-14(18)11-7-10(17(19)20)3-4-12(11)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIUKEZXAWEKBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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